Cinnamyl propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

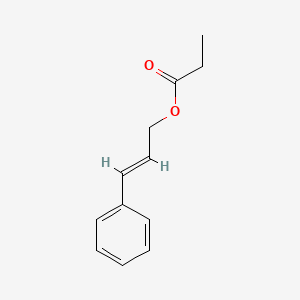

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDJMNKPBUNHGY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047606 | |

| Record name | (2E)-3-Phenylprop-2-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid, fruity-floral odour | |

| Record name | Cinnamyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | Cinnamyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.029-1.034 | |

| Record name | Cinnamyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

78761-38-3, 103-56-0 | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-propanoate, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-Phenylprop-2-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI92915815 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cinnamyl propionate synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanisms of Cinnamyl Propionate (B1217596)

Introduction

Cinnamyl propionate is an organic ester formed from cinnamyl alcohol and propionic acid.[1] It is a colorless to pale yellow liquid valued for its sweet, floral, and fruity fragrance, making it a significant ingredient in the flavor and fragrance industries.[1][2] This technical guide provides an in-depth exploration of the primary synthesis mechanisms for this compound, designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. The guide details the reaction kinetics, experimental protocols, and quantitative data associated with the core synthesis routes: Fischer-Speier Esterification and Enzymatic Synthesis.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction that involves refluxing a carboxylic acid and an alcohol to produce an ester and water.[3] For the synthesis of this compound, this involves the reaction of propionic acid with cinnamyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4]

Reaction Mechanism

The mechanism is a reversible, multi-step process classified as a nucleophilic acyl substitution.[5][6]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the propionic acid, increasing the electrophilicity of the carbonyl carbon.[7]

-

Nucleophilic Attack: The nucleophilic oxygen atom of the cinnamyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[3][4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur via a second molecule of the alcohol. This step creates a good leaving group (water).[3][5]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[4]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound ester.[3]

To drive the reaction towards the product side, the equilibrium must be shifted. This is typically achieved by using an excess of one of the reactants (usually the alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[4][6]

References

- 1. CAS 103-56-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of Cinnamyl Propionate (B1217596)

This guide provides a comprehensive overview of the spectroscopic data for cinnamyl propionate, a compound of interest in the flavor, fragrance, and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The structural information of this compound can be elucidated through various spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.40 - 7.20 | m | - | Ar-H |

| 6.65 | d | 16.0 | =CH -Ph |

| 6.28 | dt | 16.0, 6.3 | -O-CH₂-CH = |

| 4.70 | d | 6.3 | -O-CH₂ - |

| 2.36 | q | 7.6 | -CO-CH₂ -CH₃ |

| 1.15 | t | 7.6 | -CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.0 | C =O |

| 136.3 | Ar-C |

| 134.3 | =C H-Ph |

| 128.6 | Ar-C H |

| 128.1 | Ar-C H |

| 126.6 | Ar-C H |

| 123.3 | -O-CH₂-C H= |

| 65.2 | -O-C H₂- |

| 27.7 | -CO-C H₂-CH₃ |

| 9.1 | -CH₂-C H₃ |

Solvent: CDCl₃[3]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1730 - 1715 | C=O Stretch (α,β-unsaturated ester)[4][5] |

| 1347 | - |

| 1100 | C-O Stretch[4][5] |

| 1080 | - |

| 1254 | C-O Stretch[4][5] |

| 1023 | - |

Unique absorbance bands for this compound are noted at 1080 and 1347 cm⁻¹.[6]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 57 | 99.99 | [CH₃CH₂CO]⁺ |

| 115 | 35.96 | [C₉H₇]⁺ (indenyl cation) |

| 29 | 33.48 | [CH₃CH₂]⁺ |

| 117 | 25.90 | [C₉H₉]⁺ |

| 116 | 18.64 | [C₉H₈]⁺ |

Ionization Mode: Electron Ionization (EI)[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for ester compounds and can be specifically applied to this compound.

NMR Spectroscopy Protocol

High-quality NMR spectra are essential for unambiguous structural elucidation.

Sample Preparation:

-

Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[7]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common and effective solvent for this compound.[7]

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filtration: To remove any particulate matter, filter the solution through a pipette with a glass wool plug directly into a clean NMR tube.[7][8]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[7]

¹H and ¹³C NMR Acquisition:

-

Instrument Setup: Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.[7]

-

¹H NMR: A standard single-pulse experiment is used. For quantitative analysis, a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time is necessary.[7]

-

¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio. A proton-decoupled pulse sequence is standard.

IR Spectroscopy Protocol

IR spectroscopy is a rapid method for identifying functional groups.

Sample Preparation (Liquid Sample):

-

Neat Liquid: This method is suitable for pure liquid esters like this compound.

-

Salt Plates: Place a drop of the neat liquid sample between two clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9]

-

Film Formation: Gently press the plates together to form a thin, uniform liquid film, avoiding air bubbles.[9]

FTIR Spectrum Acquisition:

-

Background Scan: Acquire a background spectrum of the clean salt plates.

-

Sample Scan: Place the sample assembly in the spectrometer and acquire the sample spectrum.[9]

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final IR spectrum.

Mass Spectrometry Protocol

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Sample Preparation (for GC-MS with Electron Ionization):

-

Dilution: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Concentration: The concentration should be low enough to avoid saturating the detector, typically in the range of µg/mL to ng/mL.

GC-MS Analysis:

-

Injection: Inject the sample into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., HP-5MS).[10]

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically 70 eV for EI).[10]

-

Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).[10]

-

Detection: The detector records the abundance of each fragment, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different spectroscopic methods and the structural information they provide.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic data and structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Figure 3. 1H NMR spectrum for this compound (CP) : Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 3. This compound | C12H14O2 | CID 5355850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Figure 14. FTIR spectrum for cinnamyl acetate (CA), propionate (CP), and butyrate (CB), respectively. The absorbance bands unique to CA, at 1023 cm-1; CP, at 1080 and 1347 cm-1; and CB, at 1100 and 1254 cm-1; used to quantify each of the cinnamyl esters in the binary mixtures, are shown shaded in red, magenta, and blue, respectively. : Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 7. benchchem.com [benchchem.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. benchchem.com [benchchem.com]

- 10. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamyl Propionate: A Technical Review of its Discovery, Synthesis, and Biological Potential

Introduction

Cinnamyl propionate (B1217596) is an organic ester recognized for its characteristic sweet, fruity, and balsamic aroma.[1] While its primary application lies within the flavor and fragrance industries, emerging research into the bioactivities of cinnamyl derivatives has prompted interest in its potential pharmacological properties. This technical guide provides a comprehensive review of the discovery, synthesis, and known biological activities of cinnamyl propionate, with a focus on quantitative data and detailed experimental methodologies for a scientific audience.

Discovery and Physicochemical Properties

This compound is not known to be a naturally abundant compound. Its discovery is rooted in the systematic synthesis and characterization of esters for the flavor and fragrance industry. The compound is chemically synthesized through the esterification of cinnamyl alcohol with propionic acid.[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₂ | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sweet, fruity, balsamic, spicy | [1] |

| Density | 1.029 - 1.035 g/cm³ @ 25°C | [2] |

| Boiling Point | 289 °C (lit.) | [2] |

| Solubility | Soluble in oils and organic solvents | [2] |

Synthesis of this compound

This compound is synthesized via the esterification of cinnamyl alcohol and propionic acid. Both chemical and enzymatic methods have been explored for its production.

Enzymatic Synthesis

A notable advancement in the synthesis of this compound is the use of enzymatic catalysis, which offers a more environmentally friendly alternative to traditional chemical methods. A detailed study has described the optimization of this process using a commercial lipase (B570770).[2]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound [2]

-

Materials:

-

Cinnamyl alcohol

-

Propionic acid

-

Fermase CALB™ 10000 (commercial lipase)

-

Molecular sieves (to remove water byproduct)

-

-

Reaction Conditions:

-

The reaction is performed in a solvent-free system.

-

Enzyme Loading: 2% (w/v)

-

Temperature: 60 °C

-

Acid to Alcohol Molar Ratio: 1:3

-

Molecular Sieves: 6% (w/v)

-

Agitation Speed: 200 rpm

-

-

Procedure:

-

Combine cinnamyl alcohol and propionic acid in the specified molar ratio in a reaction vessel.

-

Add the commercial lipase and molecular sieves to the mixture.

-

Incubate the reaction at 60 °C with continuous agitation at 200 rpm for 7 hours.

-

Monitor the conversion of reactants to this compound using an appropriate analytical method, such as gas chromatography (GC).

-

-

Results:

The general workflow for the enzymatic synthesis of this compound is illustrated in the following diagram:

Biological Activities and Toxicological Profile

The biological activities of this compound are not extensively documented in publicly available literature. While research has explored the antimicrobial and anticancer properties of cinnamyl derivatives as a class, specific quantitative data for this compound is largely absent.

Antimicrobial and Antifungal Activity

A comprehensive literature search did not yield any studies reporting specific Minimum Inhibitory Concentration (MIC) values for this compound against bacterial or fungal strains. However, the broader class of cinnamyl esters has been investigated for such properties. The lack of specific data for this compound represents a significant knowledge gap and an area for future research.

Cytotoxicity and Anticancer Potential

Similarly, there is a paucity of published data on the cytotoxic effects of this compound against specific cancer cell lines. Studies on other cinnamyl esters have indicated potential anticancer activity, but direct evidence for the propionate ester is not available.

Toxicological Data

This compound has been evaluated for its safety as a flavoring ingredient by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for this purpose.[4][5][6][7][8] The available acute oral toxicity data is summarized in Table 2.

Table 2: Acute Oral Toxicity of this compound

| Test Species | LD₅₀ (mg/kg) | Reference(s) |

| Rat | 3400 | [5] |

Metabolism and Potential Signaling Pathways

Specific studies on the metabolism and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound are limited. However, based on the metabolism of other cinnamyl esters, it is anticipated that this compound is hydrolyzed in vivo to cinnamyl alcohol and propionic acid.[9][10]

The potential metabolic fate of this compound is depicted in the following diagram:

While there is no direct evidence of signaling pathways modulated by this compound, studies on its potential metabolite, cinnamyl alcohol, have shown effects on pathways involved in adipogenesis, such as the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[11] It is plausible that if this compound is metabolized to cinnamyl alcohol in vivo, it could indirectly influence these pathways.

The following diagram illustrates the known signaling pathways affected by cinnamyl alcohol:

Conclusion

This compound is a well-characterized fragrance and flavor ingredient with established physicochemical properties and a defined enzymatic synthesis protocol. While its safety for use in food has been established, a thorough investigation into its potential biological activities from a pharmacological perspective is lacking in the current scientific literature. There is a notable absence of quantitative data, such as MICs for antimicrobial activity and IC₅₀ values for cytotoxicity, which are crucial for evaluating its potential as a therapeutic agent. Future research should focus on filling these knowledge gaps to fully elucidate the biological potential of this compound and its suitability for drug development applications.

References

- 1. fraterworks.com [fraterworks.com]

- 2. [PDF] Enzymatic synthesis of this compound from cinnamyl alcohol and propionic acid in a solvent free condition | Semantic Scholar [semanticscholar.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. femaflavor.org [femaflavor.org]

- 5. femaflavor.org [femaflavor.org]

- 6. The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. femaflavor.org [femaflavor.org]

- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 9. Factors affecting the metabolism of cinnamyl anthranilate in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CINNAMYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

- 11. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Cinnamyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of cinnamyl propionate (B1217596), a valuable aromatic ester. The guide details the enzymatic steps involved, from precursor synthesis to the final esterification reaction. It includes quantitative data, detailed experimental protocols, and visual diagrams of the metabolic pathways and experimental workflows to support research and development in metabolic engineering and drug development.

Introduction

Cinnamyl propionate is an aromatic ester with a sweet, fruity, and balsamic odor, finding applications in the fragrance, flavor, and pharmaceutical industries. Its biosynthesis involves the convergence of two primary metabolic pathways: the phenylpropanoid pathway for the synthesis of cinnamyl alcohol and a pathway for the production of propionyl-CoA. The final step is the esterification of these two precursors, catalyzed by an alcohol acyltransferase. This guide will explore the enzymes and intermediates of these pathways, providing a technical foundation for the microbial production of this compound.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the synthesis of its two precursor molecules: cinnamyl alcohol and propionyl-CoA.

Cinnamyl Alcohol Biosynthesis from L-Phenylalanine

The biosynthesis of cinnamyl alcohol starts from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. This conversion involves a series of enzymatic reactions:

-

L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.

-

trans-Cinnamic Acid to Cinnamaldehyde (B126680): The conversion of trans-cinnamic acid to cinnamaldehyde can be achieved through a two-step process involving Carboxylic Acid Reductase (CAR) . This enzyme, in the presence of ATP and NADPH, reduces the carboxylic acid to an aldehyde.

-

Cinnamaldehyde to Cinnamyl Alcohol: Finally, Cinnamyl Alcohol Dehydrogenase (CAD) or other non-specific alcohol dehydrogenases (ADHs) reduce cinnamaldehyde to cinnamyl alcohol, utilizing NADPH as a cofactor.

Propionyl-CoA Biosynthesis

Propionyl-CoA is a key precursor that can be synthesized through various metabolic routes in engineered microorganisms. One common strategy in Escherichia coli involves the activation of the sleeping beauty mutase (Sbm) operon, which converts succinyl-CoA, an intermediate of the TCA cycle, to propionyl-CoA.

-

Succinyl-CoA to (R)-Methylmalonyl-CoA: Succinyl-CoA mutase (Sbm) , a Vitamin B12-dependent enzyme, catalyzes the isomerization of succinyl-CoA.

-

(R)-Methylmalonyl-CoA to (S)-Methylmalonyl-CoA: A methylmalonyl-CoA epimerase is required to convert the (R)-enantiomer to the (S)-enantiomer.[1]

-

(S)-Methylmalonyl-CoA to Propionyl-CoA: Methylmalonyl-CoA carboxylase decarboxylates (S)-methylmalonyl-CoA to yield propionyl-CoA.

This compound Formation

The final step in the biosynthesis of this compound is the esterification of cinnamyl alcohol with propionyl-CoA. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) . A promising candidate for this reaction is the strawberry alcohol acyltransferase FaAAT2, which has been shown to utilize cinnamyl alcohol as an efficient acyl acceptor and propionyl-CoA as an acyl donor.[2][3]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of this compound.

| Enzyme | Substrate | Kcat/Km (s⁻¹·µM⁻¹) | Reference |

| FaAAT2 | Acetyl-CoA (with Cinnamyl Alcohol) | 50.53 | [2][3] |

| FaAAT2 | Propionyl-CoA (with Hexanol) | 5.85 | [3] |

| FaAAT2 | Butyryl-CoA (with Hexanol) | 0.515 | [3] |

| FaAAT2 | Hexanoyl-CoA (with Hexanol) | 0.215 | [3] |

| Enzyme | Substrate | Km (mM) | Vmax (nmol·h⁻¹·µg⁻¹) | Reference |

| SAAT | Acetyl-CoA | 0.104 | 4.5 | [4] |

| SAAT | 1-Octanol | 5.7 | - | [4] |

| Product | Host Organism | Titer | Yield | Reference |

| Isobutyl Acetate (B1210297) | E. coli | 17.2 g/L | 0.334 g/g glucose | [5] |

| Propionate | E. coli | 30.9 g/L | 0.497 g/g glycerol (B35011) | [6] |

| Geranyl Acetate | S. cerevisiae | 22.49 mg/L | - | [7] |

| Cinnamaldehyde | E. coli | 3.8 g/L | - | [8] |

Experimental Protocols

This section provides detailed protocols for the key enzymatic assays and the analysis of this compound.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

-

Reagents:

-

0.1 M Tris-HCl buffer, pH 8.8

-

15 mM L-phenylalanine in 0.1 M Tris-HCl, pH 8.8

-

Enzyme extract

-

-

Procedure:

-

Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of L-phenylalanine solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the enzyme extract.

-

Monitor the increase in absorbance at 290 nm for 10 minutes at 37°C.

-

Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).

-

Carboxylic Acid Reductase (CAR) Activity Assay

This assay measures the NADPH-dependent reduction of a carboxylic acid to an aldehyde.

-

Reagents:

-

100 mM HEPES-K buffer, pH 7.5

-

10 mM MgCl₂

-

2.5 mM ATP

-

1 mM NADPH

-

10 mM trans-cinnamic acid (substrate)

-

Purified CAR enzyme

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the enzyme.

-

Initiate the reaction by adding the purified CAR enzyme.

-

Monitor the decrease in absorbance at 340 nm, corresponding to NADPH oxidation.

-

Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay

This assay measures the NADPH-dependent reduction of cinnamaldehyde to cinnamyl alcohol.

-

Reagents:

-

100 mM Tris-HCl buffer, pH 7.0

-

0.2 mM NADPH

-

1 mM cinnamaldehyde (substrate)

-

Enzyme extract

-

-

Procedure:

-

Prepare a reaction mixture containing buffer and NADPH.

-

Add the enzyme extract and incubate for 2 minutes at 30°C.

-

Initiate the reaction by adding cinnamaldehyde.

-

Monitor the decrease in absorbance at 340 nm.

-

Alcohol Acyltransferase (AAT) Activity Assay and Product Analysis

This protocol describes the in vitro assay for FaAAT2 and the subsequent analysis of the produced this compound by GC-MS.

-

Reagents:

-

50 mM Tris-HCl buffer, pH 7.5, containing 10% (v/v) glycerol and 1 mM DTT

-

20 mM Cinnamyl alcohol

-

0.1 mM Propionyl-CoA

-

Semi-purified FaAAT2 enzyme

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Combine 2 µg of semi-purified FaAAT2 protein, 20 mM cinnamyl alcohol, and 0.1 mM propionyl-CoA in a final volume of 500 µL of Tris-HCl buffer.[9]

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding 200 µL of 0.5 M EDTA.

-

Extract the this compound by adding 500 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper organic layer.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Analyze the sample by GC-MS.

-

GC-MS Analysis of this compound

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar column such as a DB-5ms or equivalent is suitable.

-

Injection: 1 µL of the ethyl acetate extract in splitless mode.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 5 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 40-300.

-

-

Quantification: Use a calibration curve prepared with authentic this compound standards. An internal standard such as benzyl (B1604629) benzoate (B1203000) can be used for improved accuracy.

Experimental Workflow for Metabolic Engineering of E. coli

This section outlines a potential workflow for engineering E. coli to produce this compound from glucose.

Conclusion

This technical guide has detailed the biosynthetic pathway of this compound, providing a foundation for its production through metabolic engineering. By leveraging the enzymatic machinery from various organisms, it is feasible to construct a microbial cell factory capable of converting simple carbon sources into this valuable aromatic ester. The provided quantitative data and experimental protocols offer a starting point for researchers to optimize pathway flux, improve enzyme kinetics, and ultimately enhance the titer, yield, and productivity of this compound. Further research into the characterization of novel alcohol acyltransferases and the fine-tuning of precursor pathways will be crucial for the development of an economically viable bioprocess.

References

- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the SAAT Gene Involved in Strawberry Flavor Biogenesis by Use of DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding ester biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-level heterologous production of propionate in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Cinnamyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl propionate (B1217596) (3-phenyl-2-propen-1-yl propanoate) is an organic ester recognized for its characteristic sweet, fruity, and balsamic aroma. This compound is a significant component in the fragrance and flavor industries and is also explored for various applications in scientific research. This technical guide provides an in-depth overview of the core physical and chemical properties of cinnamyl propionate, detailed experimental protocols for its characterization, and a workflow for its synthesis and analysis.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in research and development, enabling accurate modeling, formulation, and quality control.

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |

| Molecular Weight | 190.24 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, fruity, spicy, balsamic | [3] |

| Boiling Point | 288-289 °C at 760 mmHg | [4] |

| Density | 1.029-1.034 g/cm³ at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.532-1.537 | [1] |

| Solubility | Insoluble in water; miscible in ethanol (B145695) and fixed oils. | [1] |

| Vapor Pressure | 0.003 mmHg at 20 °C | [4] |

| Flash Point | >100 °C (>212 °F) | [4] |

| logP (o/w) | 3.150 (estimated) | [4] |

| Acid Value | ≤ 1.0 mg KOH/g | [4] |

| CAS Number | 103-56-0 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections outline standard experimental protocols.

Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[6]

Materials:

-

Cinnamyl alcohol

-

Propionic acid

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[7]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, combine cinnamyl alcohol and a molar excess of propionic acid (to drive the equilibrium towards the product).[8]

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[8][9]

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether.

-

Washing: Wash the organic layer sequentially with:

-

Drying and Evaporation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent.[9]

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to obtain the final product.

Characterization Protocols

1. Boiling Point Determination (Thiele Tube Method) This micro-method is suitable for determining the boiling point of small liquid samples.[10]

-

Sample Preparation: Fill a small test tube (Durham tube) to about half-full with this compound. Invert a sealed-end capillary tube and place it inside the test tube.[10]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently.[10]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is rapid and continuous.[10]

-

Measurement: Remove the heat. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[10]

2. Density Measurement Density is determined by measuring the mass of a known volume of the liquid.

-

Mass Measurement: Weigh a clean, dry pycnometer (specific gravity bottle) or a graduated cylinder on an analytical balance.

-

Volume Measurement: Fill the container with this compound to a precisely known volume.

-

Final Mass: Weigh the container with the liquid.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.

3. Refractive Index Measurement A refractometer is used to measure the extent to which light is bent as it passes through the liquid.

-

Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize (typically 20 °C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

4. Spectroscopic Analysis

-

¹H NMR Spectroscopy: A study by D'Amelia and Kreth provides specific parameters for the analysis of this compound. A 400 MHz NMR spectrometer was used to obtain the spectrum of the neat liquid. The analysis was conducted with 24 scans and a relaxation time of 8-10 seconds.[11] The resulting spectrum shows a characteristic triplet for the methyl protons at approximately 1.07 ppm.[11][12]

-

FTIR Spectroscopy: The same study utilized an ATR-FTIR spectrometer. Approximately 20 μL of the sample was placed between the anvil and the diamond crystal. The analysis was performed with 48 scans at a resolution of 2 cm⁻¹.[11] The spectrum is characterized by a strong carbonyl (C=O) stretch around 1733 cm⁻¹ and unique absorbance bands in the fingerprint region, notably at 1080 cm⁻¹ and 1347 cm⁻¹.[11][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared.[14][15] The sample is injected into the GC, which separates it from any impurities. Typical GC programs involve a temperature ramp (e.g., starting at 60°C and increasing to 250°C) to elute the compound.[15] The mass spectrometer then fragments the molecule, providing a unique mass spectrum that confirms its identity and purity.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

References

- 1. This compound | C12H14O2 | CID 5355850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. fraterworks.com [fraterworks.com]

- 4. This compound, 103-56-0 [thegoodscentscompany.com]

- 5. berjeinc.com [berjeinc.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. cerritos.edu [cerritos.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sciepub.com [sciepub.com]

- 12. Figure 3. 1H NMR spectrum for this compound (CP) : Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 13. Figure 14. FTIR spectrum for cinnamyl acetate (CA), propionate (CP), and butyrate (CB), respectively. The absorbance bands unique to CA, at 1023 cm-1; CP, at 1080 and 1347 cm-1; and CB, at 1100 and 1254 cm-1; used to quantify each of the cinnamyl esters in the binary mixtures, are shown shaded in red, magenta, and blue, respectively. : Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 14. uoguelph.ca [uoguelph.ca]

- 15. Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Cinnamyl Propionate: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Properties, Synthesis, and Potential Biological Activity of Cinnamyl Propionate (B1217596)

This technical guide provides a comprehensive overview of cinnamyl propionate, a compound of interest in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, and potential biological relevance based on current scientific literature.

Chemical Identification and Synonyms

This compound is an organic ester formed from cinnamyl alcohol and propionic acid.[1] It is primarily recognized for its sweet, fruity, and balsamic aroma.[2]

The primary Chemical Abstracts Service (CAS) number for this compound is 103-56-0 .[3]

A variety of synonyms are used to identify this compound in literature and commercial databases. These include:

-

3-phenyl-2-propen-1-yl propionate[3]

-

(2E)-3-Phenyl-2-propenyl propionate[4]

-

3-Phenyl-2-propenyl propanoate[5]

-

Propionic acid cinnamyl ester[4]

-

Cinnamyl alcohol, propionate[4]

-

(2E)-3-phenylprop-2-en-1-yl propanoate[4]

-

3-Phenylallyl propionate[6]

-

gamma-Phenylallyl propionate[7]

-

NSC 46120[4]

-

FEMA No. 2301[6]

Physicochemical and Toxicological Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₂ | [8] |

| Molecular Weight | 190.24 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 289 °C (lit.) | [7] |

| Density | 1.032 g/mL at 25 °C (lit.) | [7] |

| Refractive Index | 1.53100 to 1.53400 @ 20.00 °C | [8] |

| Flash Point | > 110.00 °C (> 230.00 °F) | [8] |

| Acute Oral LD50 (Rats) | 3.4 g/kg | |

| Acute Dermal LD50 (Rabbits) | > 5 g/kg |

Experimental Protocols: Enzymatic Synthesis

This compound can be synthesized via direct esterification of cinnamyl alcohol and propionic acid.[9] Enzymatic synthesis using lipase (B570770) is a method that offers high conversion rates under mild conditions.[9]

Detailed Methodology for Lipase-Catalyzed Synthesis

The following protocol is based on the enzymatic esterification in a solvent-free system.[9]

Materials:

-

Cinnamyl alcohol

-

Propionic acid

-

Immobilized lipase (e.g., Fermase CALB™ 10000)[9]

-

Molecular sieves (to remove water produced during esterification)

-

Reaction vessel (e.g., stirred-tank reactor)

-

Shaking incubator or magnetic stirrer with heating capabilities

Procedure:

-

Reactant Preparation: Prepare a mixture of cinnamyl alcohol and propionic acid. An optimal molar ratio of propionic acid to cinnamyl alcohol is 1:3.[9]

-

Enzyme and Desiccant Addition: To the reactant mixture, add the immobilized lipase. An effective enzyme loading is 2% (w/v).[9] Concurrently, add molecular sieves at a concentration of 6% (w/v) to adsorb the water byproduct and drive the reaction equilibrium towards ester formation.[9]

-

Reaction Conditions: The reaction is conducted at a constant temperature of 60 °C.[9] Continuous agitation is maintained at 200 rpm to ensure a homogenous mixture and facilitate enzyme-substrate interaction.[9]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing the concentration of this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Termination and Product Isolation: The reaction is typically run for 7 hours to achieve maximum conversion (approximately 87.89%).[9] Upon completion, the immobilized enzyme and molecular sieves can be removed by simple filtration. The product, this compound, can then be purified from the remaining reactants, for instance, by vacuum distillation.

-

Enzyme Reusability: The filtered immobilized lipase can be washed with a suitable solvent, dried, and reused for subsequent batches. Studies have shown that the enzyme can retain up to 90% of its catalytic activity after six successive uses.[9]

Potential Biological Activity and Signaling Pathways

While direct research on the specific signaling pathways modulated by this compound is limited, studies on its precursor, cinnamyl alcohol, and related cinnamic acid derivatives provide valuable insights into its potential biological activities. These compounds are known to possess anti-inflammatory, antimicrobial, and metabolic regulatory properties.[7][10]

Adipogenesis and Related Signaling (AMPKα and ERK1/2)

Cinnamyl alcohol has been shown to attenuate adipogenesis (the formation of fat cells).[10] This effect is mediated, in part, by the modulation of key upstream signaling pathways. Specifically, cinnamyl alcohol can activate AMP-activated protein kinase α (AMPKα) and downregulate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway in preadipocytes.[10] The activation of AMPK, a central regulator of cellular energy homeostasis, and the inhibition of ERK1/2, which is involved in cell proliferation and differentiation, collectively contribute to the suppression of adipocyte differentiation.[10]

Inflammatory Signaling (NF-κB Pathway)

Cinnamic acid and its derivatives are recognized for their anti-inflammatory properties. One of the primary mechanisms underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[12] In the canonical pathway, stimuli like lipopolysaccharide (LPS) lead to the degradation of the inhibitor of κB (IκB), allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory target genes.[6] Cinnamic acid derivatives can interfere with this cascade, thereby suppressing the inflammatory response.[11] Given that this compound is an ester of a cinnamic acid precursor, it is plausible that it or its metabolites could exert similar anti-inflammatory effects.

Conclusion and Future Directions

This compound is a well-characterized compound with established applications in the flavor and fragrance sectors. This guide has provided core technical data, including its CAS number, synonyms, and physicochemical properties. Furthermore, a detailed protocol for its efficient enzymatic synthesis has been outlined. While direct evidence of its interaction with cellular signaling pathways is an area requiring further investigation, the known biological activities of its precursors—cinnamyl alcohol and cinnamic acid—suggest promising avenues for future research. In particular, its potential roles in modulating metabolic and inflammatory pathways, such as adipogenesis via AMPK/ERK and inflammation via NF-κB, warrant deeper exploration. Such studies could expand the application of this compound into the realms of functional foods, nutraceuticals, and therapeutic agent development.

References

- 1. CAS 103-56-0: this compound | CymitQuimica [cymitquimica.com]

- 2. fraterworks.com [fraterworks.com]

- 3. Adipogenesis: A Complex Interplay of Multiple Molecular Determinants and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. cusabio.com [cusabio.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (E)-cinnamyl propionate, 78761-38-3 [thegoodscentscompany.com]

- 9. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 10. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility and Stability of Cinnamyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl propionate (B1217596), a fragrance and flavoring agent, is increasingly being explored for its potential in various pharmaceutical formulations. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective and safe application in drug development. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of cinnamyl propionate. It includes qualitative and quantitative solubility data in various media, discusses its stability under different environmental conditions, and details experimental protocols for its characterization. Potential degradation pathways are also elucidated based on data from structurally related compounds. This document is intended to be a valuable resource for researchers and formulation scientists working with this compound.

Introduction

This compound ((E)-3-phenylprop-2-enyl propanoate) is an ester characterized by its sweet, fruity, and balsamic aroma.[1] While its primary applications have been in the food and cosmetic industries, its favorable sensory properties and potential for controlled release make it an interesting candidate for various pharmaceutical formulations, including topical and oral dosage forms.[1][2] The successful incorporation of any active pharmaceutical ingredient (API) or excipient into a drug product is critically dependent on its solubility and stability.[3] Solubility influences the bioavailability and dissolution rate, while stability ensures the safety, efficacy, and shelf-life of the final product.[3] This guide synthesizes the available technical data on the solubility and stability of this compound to aid in its evaluation for pharmaceutical applications.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a non-polar phenyl ring and a moderately polar ester group. This amphiphilic nature results in limited aqueous solubility and good solubility in organic solvents and oils.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in the public domain. The following table summarizes the available information.

| Solvent/Medium | Solubility | Temperature (°C) | Method | Reference |

| Water | Insoluble | Not Specified | Experimental | [4] |

| Water | 68.97 mg/L | 25 | Estimated | [5][6] |

| Ethanol | Miscible | Not Specified | Experimental | [4] |

| Fixed Oils | Soluble | Not Specified | Qualitative | [5] |

| Propylene Glycol | Insoluble | Not Specified | Qualitative | [5] |

| Glycerin | Insoluble | Not Specified | Qualitative | [5] |

Note: The quantitative value for water solubility is an estimated value and should be confirmed experimentally for specific applications.

Partition Coefficient

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An estimated LogP value for this compound is available:

| Parameter | Value | Method | Reference |

| LogP (o/w) | 3.150 | Estimated | [6] |

This value indicates that this compound is a lipophilic compound, consistent with its low water solubility and high solubility in oils.

Stability Profile

This compound is generally considered to be a stable compound, which contributes to its widespread use in consumer products.[1] However, for pharmaceutical applications, a more detailed understanding of its degradation under various stress conditions is necessary. Forced degradation studies are crucial for identifying potential degradation products and pathways.[7][8]

Hydrolytic Stability

Oxidative Stability

The presence of a carbon-carbon double bond in the cinnamyl moiety makes the molecule susceptible to oxidation. Studies on structurally related 3-phenyl-2-propene compounds, such as cinnamaldehyde (B126680) and cinnamyl alcohol, have shown that oxidation can lead to the formation of benzaldehyde, benzoic acid, and epoxides. The oxidation reactivity of these related compounds was found to follow the order: cinnamaldehyde > cinnamyl alcohol > β-methylstyrene > cinnamic acid. This suggests that the double bond in this compound is a potential site for oxidative degradation.

Thermal Stability

Information on the thermal degradation of this compound is not extensively detailed in the literature. However, it is a combustible liquid with a high flash point, suggesting reasonable thermal stability under normal storage conditions.[10]

Photostability

No specific photostability studies on this compound were found in the reviewed literature. Given the presence of a chromophore (the phenyl ring and conjugated double bond), the potential for photodegradation should be evaluated, especially for formulations that may be exposed to light.

Potential Degradation Pathways

Based on the chemical structure of this compound and data from related compounds, two primary degradation pathways can be proposed: hydrolysis and oxidation.

Caption: Inferred degradation pathways for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and stability. The following sections outline standard methodologies that can be applied to this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Caption: Workflow for the shake-flask solubility method.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the temperature is maintained during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[7][11]

Caption: General workflow for a forced degradation study.

Methodologies:

-

Hydrolytic Degradation:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples if necessary and analyze by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a suitable solvent.

-

Add an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at a controlled temperature (e.g., room temperature or slightly elevated).

-

Sample at various time points and analyze by HPLC.

-

-

Thermal Degradation:

-

Store solid this compound and a solution of the compound at an elevated temperature (e.g., 70 °C).

-

Sample at various time points and analyze for degradation.

-

-

Photodegradation:

-

Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light, as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Sample at various time points and analyze by HPLC.

-

Conclusion

This compound is a lipophilic compound with low aqueous solubility but good solubility in alcohols and oils. Its stability profile is generally good; however, its ester functionality and the presence of a double bond make it susceptible to hydrolytic and oxidative degradation, respectively. The information and protocols provided in this guide offer a foundational understanding for researchers and drug development professionals. It is imperative that comprehensive experimental studies are conducted to fully characterize the solubility and stability of this compound in the specific solvent systems and formulation matrices relevant to its intended pharmaceutical application. Such data will be critical for the development of robust, safe, and effective drug products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H14O2 | CID 5355850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scent.vn [scent.vn]

- 5. This compound, 103-56-0 [thegoodscentscompany.com]

- 6. (E)-cinnamyl propionate, 78761-38-3 [thegoodscentscompany.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. library.dphen1.com [library.dphen1.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound CAS#: 103-56-0 [m.chemicalbook.com]

- 11. biomedres.us [biomedres.us]

Cinnamyl Propionate: A Technical Guide to its Odor Profile and Sensory Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl propionate (B1217596) is an aromatic ester widely utilized in the fragrance and flavor industries for its characteristic sweet, fruity, and spicy scent.[1][2][3] This technical guide provides an in-depth analysis of the odor profile and sensory characteristics of cinnamyl propionate, intended for researchers, scientists, and professionals in drug development who may encounter this compound in various formulations. The document outlines its chemical properties, summarizes its olfactory profile with quantitative data, presents a detailed experimental protocol for sensory analysis, and illustrates the general signaling pathway involved in its perception.

Chemical and Physical Properties

This compound, with the chemical formula C12H14O2, is the ester of cinnamyl alcohol and propionic acid.[1] It is a colorless to pale yellow liquid at room temperature.[1][2] One of its notable characteristics is its longevity, lasting over 180 hours on a smelling strip, which contributes to its use as a fixative and blender in fragrance compositions.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 103-56-0[2][5] |

| Molecular Formula | C12H14O2[2][5] |

| Molecular Weight | 190.24 g/mol [5] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Odor Family | Balsamic[4] |

| Longevity on Smelling Strip | > 180 hours[4] |

Odor Profile and Sensory Characteristics

The odor of this compound is complex and multifaceted, commonly described as sweet, fruity, spicy, and balsamic.[4][5][6] It is often associated with the scent of stewed summer fruits, bubble gum, and grape soda.[4] Its warm, balsamic character is complemented by pronounced floral and fruity notes, with subtle undertones of cinnamon and honey.[4]

The flavor profile is described as floral, with notes of cherry, apple, and balsam.[6] This combination of olfactory and gustatory characteristics makes it a versatile ingredient in both fragrance and flavor applications, including perfumes, cosmetics, and food products.[2][3]

Table 2: Quantitative Odor Profile of this compound

| Odor Descriptor | Percentage |

| Fruity | 89.43%[5] |

| Sweet | 84.54%[5] |

| Balsamic | 80.93%[5] |

| Floral | 78.41%[5] |

| Spicy | 69.65%[5] |

| Cinnamon | 58.70%[5] |

Experimental Protocol: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

The following protocol outlines a standardized methodology for the sensory evaluation of this compound using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify and characterize odor-active compounds.

4.1. Objective: To identify and describe the individual odor components of this compound and determine their relative intensities.

4.2. Materials and Equipment:

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms).

-

High-purity helium as carrier gas.

-

This compound sample (98-100% purity).

-

Solvent for dilution (e.g., ethanol (B145695), food grade).

-

Syringes for sample injection.

-

A panel of trained sensory assessors (minimum of 3).

4.3. Procedure:

-

Sample Preparation: Prepare a dilution series of the this compound sample in ethanol (e.g., 1%, 0.1%, and 0.01% v/v). This is crucial for Aroma Extract Dilution Analysis (AEDA) to determine the Flavor Dilution (FD) factor of each odorant.

-

GC-MS/O Analysis:

-

Inject a 1 µL aliquot of the most concentrated sample into the GC injector.

-

The GC oven temperature program should be optimized to achieve good separation of volatile compounds. A typical program might be: start at 50°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.

-

The effluent from the capillary column is split between the MS detector and the ODP. A split ratio of 1:1 is common.

-

Humidified air is added to the ODP to prevent nasal dehydration of the assessor.

-

-

Olfactometry:

-

Each trained assessor sniffs the effluent at the ODP and records the time, duration, and a descriptor for each odor perceived.

-

The intensity of each odor can be rated on a standardized scale (e.g., a 5-point scale from 1=very weak to 5=very strong).

-

-

Aroma Extract Dilution Analysis (AEDA):

-

The analysis is repeated with progressively more dilute samples until no odor is detected.

-

The highest dilution at which an odorant is still detected determines its Flavor Dilution (FD) factor, which is a measure of its odor potency.

-

-

Data Analysis:

-

The retention times of the detected odors are matched with the peaks from the MS chromatogram to identify the responsible compounds.

-

An aromagram is constructed by plotting the odor intensity or FD factor against the retention time.

-

4.4. Expected Outcome: This protocol will yield a detailed sensory profile of this compound, identifying its key odor contributors and their relative importance to the overall aroma.

Visualizations

Experimental Workflow

Caption: Figure 1. Experimental Workflow for Sensory Evaluation of this compound.

Olfactory Signaling Pathway

Caption: Figure 2. Generalized Olfactory Signal Transduction Pathway.

Conclusion

This compound possesses a rich and complex odor profile that is highly valued in various industries. This technical guide has provided a comprehensive overview of its sensory characteristics, supported by quantitative data and a detailed experimental protocol for its evaluation. The inclusion of a generalized olfactory signaling pathway offers a molecular-level understanding of how this compound is perceived. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals in their work with this versatile aromatic compound.

References

- 1. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 2. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. aidic.it [aidic.it]

- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Olfactory receptors: G protein-coupled receptors and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Biosynthesis of Cinnamyl Propionate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl propionate (B1217596) is an organic ester recognized for its characteristic sweet, fruity, and balsamic aroma with spicy undertones. While widely utilized as a synthetic flavoring and fragrance agent, its presence in the natural world, alongside its derivatives, offers a compelling area of study for researchers in natural products chemistry and drug development. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies related to cinnamyl propionate and its closely related cinnamyl derivatives. Although quantitative data for this compound in natural sources is scarce in current literature, this guide compiles available qualitative information and outlines the established pathways for the biosynthesis of its precursors.

Natural Occurrence

This compound and its derivatives are found as minor constituents in a variety of aromatic plants, contributing to their complex scent and flavor profiles. The primary natural sources include fruits and the essential oils derived from various parts of plants.

Key Natural Sources

While specific quantitative data for this compound remains elusive in published research, the presence of its precursors, cinnamyl alcohol and cinnamic acid, is well-documented in several species. This suggests the potential for the natural esterification to form this compound, albeit likely at low concentrations.

Table 1: Qualitative Natural Occurrence of this compound and Related Derivatives

| Compound | Natural Source(s) | Plant Part(s) | Reference(s) |

| Cinnamyl Alcohol | Psidium guajava (Guava) | Fruit | [1] |

| Cinnamomum spp. (Cinnamon) | Bark, Leaves | [2][3] | |

| Cinnamyl Acetate (B1210297) | Psidium guajava (Guava) | Fruit | [1] |

| Cinnamomum zeylanicum (Cinnamon) | Bark, Leaves | [4] | |

| Cinnamic Acid | Cinnamomum spp. (Cinnamon) | Bark | [2] |

| Various Plants | General | [5] | |

| Cinnamaldehyde | Cinnamomum spp. (Cinnamon) | Bark | [3] |

| Ethyl Cinnamate | Psidium guajava (Guava) | Fruit | [1] |

Biosynthesis of Cinnamyl Precursors

The biosynthesis of cinnamyl alcohol, the direct precursor to this compound, is a well-characterized branch of the phenylpropanoid pathway. This metabolic route is fundamental in higher plants for the production of a wide array of secondary metabolites. The pathway originates with the aromatic amino acid L-phenylalanine.

The key enzymatic steps leading to the formation of cinnamyl alcohol are:

-

Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL): Cinnamic acid is hydroxylated and then activated to its CoA-thioester, cinnamoyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Cinnamoyl-CoA is reduced to cinnamaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Cinnamaldehyde is further reduced to cinnamyl alcohol.

Cinnamyl alcohol can then be esterified with propionyl-CoA, derived from fatty acid metabolism, to form this compound.

References

Methodological & Application

enzymatic synthesis of cinnamyl propionate protocol

Application Notes and Protocols

Topic: Enzymatic Synthesis of Cinnamyl Propionate (B1217596)

Introduction

Cinnamyl propionate is an aromatic ester valued for its fruity, spicy, and balsamic notes, making it a significant ingredient in the flavor and fragrance industries.[1][2] Traditionally synthesized through chemical methods, enzymatic synthesis presents a greener and more specific alternative. This application note details a protocol for the synthesis of this compound via lipase-catalyzed esterification of cinnamyl alcohol and propionic acid. Lipases are widely used biocatalysts due to their stability, specificity, and ability to function in non-aqueous media.[3][4] The enzymatic route offers advantages such as mild reaction conditions, reduced by-product formation, and the potential for catalyst reuse.[1][5] This protocol is optimized for high conversion rates in a solvent-free system, which simplifies downstream processing and reduces environmental impact.[1][6]

Data Presentation

Table 1: Optimized Parameters for the Enzymatic Synthesis of this compound

| Parameter | Optimal Value | Conversion Rate (%) | Reference |

| Enzyme | Fermase CALB™ 10000 | 87.89 | [1][6] |

| Enzyme Loading | 2% (w/v) | 87.89 | [1][6] |

| Substrate Molar Ratio (Propionic Acid:Cinnamyl Alcohol) | 1:3 | 87.89 | [1][6] |

| Temperature | 60 °C | 87.89 | [1][6] |

| Agitation Speed | 200 rpm | 87.89 | [1][6] |

| Reaction Time | 7 hours | 87.89 | [1][6] |

| Additive | 6% (w/v) Molecular Sieves | 87.89 | [1][6] |

| System | Solvent-Free | 87.89 | [1][6] |

Experimental Protocols

Materials and Equipment

-

Enzyme: Fermase CALB™ 10000 (immobilized lipase (B570770) B from Candida antarctica)[1][6]

-

Reaction Vessel: Jacketed glass reactor with a magnetic stirrer or mechanical agitator

-

Temperature Control: Water bath or circulator

-

Analytical Equipment: Gas chromatograph (GC) for monitoring reaction conversion

Protocol for Enzymatic Synthesis of this compound

-

Reactant Preparation:

-

Reaction Setup:

-

Reaction Conditions:

-

Reaction Monitoring:

-

Product Isolation and Enzyme Recovery:

-

Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.

-

The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for potential reuse in subsequent batches. Studies have shown that the enzyme maintains 90% of its catalytic activity after six successive batches.[1][6]

-

The liquid product mixture can be purified using techniques such as distillation to isolate the this compound.

-

Mandatory Visualization

Caption: Workflow for the enzymatic synthesis of this compound.

References

- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 2. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]